molecular formula C15H15NO B1392089 2-(4-Ethylbenzoyl)-4-methylpyridine CAS No. 1187170-90-6

2-(4-Ethylbenzoyl)-4-methylpyridine

Cat. No. B1392089
M. Wt: 225.28 g/mol
InChI Key: ZAMHYBNEFTXEAX-UHFFFAOYSA-N
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Description

“2-(4-Ethylbenzoyl)benzoic acid” is a chemical compound with the molecular formula C16H14O3 . It has a molecular weight of 254.29 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of 2-(4-Ethylbenzoyl)benzoic acid has been studied over solid acid catalysts . A H-Beta zeolite, which was modified by dilute HNO3 solution, exhibited high catalytic performances .


Molecular Structure Analysis

The molecular structure of 2-(4-Ethylbenzoyl)benzoic acid is represented by the formula C16H14O3 . Its average mass is 254.281 Da and its monoisotopic mass is 254.094299 Da .


Chemical Reactions Analysis

The dehydration of 2-(4′-ethylbenzoyl)benzoic acid (E-BBA) for the synthesis of 2-ethylanthraquinone (2-EAQ) has been studied over solid acid catalysts . A H-Beta zeolite, which was modified by dilute HNO3 solution, exhibited high catalytic performances .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(4-Ethylbenzoyl)benzoic acid are represented by its molecular formula C16H14O3 . Its average mass is 254.281 Da and its monoisotopic mass is 254.094299 Da .

Scientific Research Applications

1. Supramolecular Association in Organic Acid–Base Salts

Research by Khalib, Thanigaimani, Arshad, and Razak (2014) on related compounds demonstrates the importance of 2-amino-4-methylpyridine derivatives in forming supramolecular associations. These associations are crucial in understanding proton-transfer complexes and hydrogen bonding, which can have implications in material science and chemistry (Khalib et al., 2014).

2. Oxidation and Derivatization in Organic Synthesis

The work of Jahangir et al. (1990) showcases the reactivity of 4-methylpyridines, including derivatives like 2-(4-Ethylbenzoyl)-4-methylpyridine, in oxidative coupling reactions. This process is significant in organic synthesis, offering pathways for creating complex organic compounds (Jahangir et al., 1990).

3. Hydrodesulfurization and Hydrodenitrogenation Catalysts

Research by Egorova and Prins (2004) indicates the potential use of methylpyridines in understanding the inhibition effects in hydrodesulfurization and hydrodenitrogenation processes. This has practical applications in enhancing the efficiency of catalytic reactions in industrial processes (Egorova & Prins, 2004).

4. Role in Spin-Crossover Iron(II) Complexes

Nishi, Arata, Matsumoto, Iijima, Sunatsuki, Ishida, and Kojima (2010) explore the use of similar pyridine compounds in developing spin-crossover Iron(II) complexes. These complexes have potential applications in molecular switches and sensors (Nishi et al., 2010).

5. Crystal Structure Analysis in Material Science

Studies like those by Antony et al. (2018) focus on the crystal structure analysis of stilbazole derivatives, including methylpyridines. Understanding the crystal structures of such compounds is crucial for material science, particularly in designing new materials with specific properties (Antony et al., 2018).

Safety And Hazards

The safety data sheet for 4-Ethylbenzoyl chloride, a related compound, indicates that it causes severe skin burns and eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

The dehydration of 2-(4′-ethylbenzoyl)benzoic acid (E-BBA) for the synthesis of 2-ethylanthraquinone (2-EAQ) has been studied over solid acid catalysts . A H-Beta zeolite, which was modified by dilute HNO3 solution, exhibited high catalytic performances . This suggests that through the dual adjustment of acidity and porosity, dealuminated H-Beta zeolite has a promising future in the green synthesis of 2-EAQ .

properties

IUPAC Name

(4-ethylphenyl)-(4-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-3-12-4-6-13(7-5-12)15(17)14-10-11(2)8-9-16-14/h4-10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAMHYBNEFTXEAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=NC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Ethylbenzoyl)-4-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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